molecular formula C16H13FN2O4S B479631 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide CAS No. 723741-12-6

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide

Cat. No.: B479631
CAS No.: 723741-12-6
M. Wt: 348.4g/mol
InChI Key: WOADYONRZDYYJE-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide is a complex organic compound known for its diverse applications in chemistry, biology, and medicinal research. It features a unique structure that includes a benzisothiazol-2(3H)-one core, sulfonyl and amide groups, and a fluorophenyl substituent, contributing to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the initial formation of the benzisothiazolone core, followed by sulfonylation and subsequent amide bond formation with the 2-fluorophenylpropanoic acid derivative. This process usually involves specific reagents and conditions, such as sulfuryl chloride (for sulfonylation) and carbodiimides (for amide bond formation).

Industrial Production Methods: Industrial production can scale up these synthetic routes, optimizing for yield and purity. Batch or continuous flow processes may be used, where temperature, solvent, and catalysts are carefully controlled to maximize the efficiency of each reaction step. Typical conditions might include moderate temperatures (50-100°C) and the use of organic solvents such as dichloromethane or tetrahydrofuran.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The benzisothiazolone core can be further oxidized under strong oxidative conditions.

  • Reduction: : The sulfonyl group is susceptible to reduction, potentially converting it to a sulfide.

  • Substitution: : The fluorophenyl group can undergo nucleophilic aromatic substitution, especially under strong nucleophilic conditions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reducing agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Nucleophiles for substitution: : Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

  • Oxidation: : Formation of benzisothiazolone derivatives with additional oxygenated groups

  • Reduction: : Formation of benzisothiazolone sulfides

  • Substitution: : Formation of new compounds with varying substituents on the fluorophenyl ring

Scientific Research Applications

Chemistry: : It serves as a useful intermediate in organic synthesis, enabling the construction of complex molecular architectures. Biology : Its structural features make it a valuable probe in studying enzyme inhibition and protein interactions. Medicine Industry : Used in material science for developing advanced polymers and coatings due to its stability and reactive functionalities.

Mechanism of Action

The exact mechanism of action depends on its specific application. In medicinal chemistry, for instance, it may function as an inhibitor by binding to the active sites of enzymes or receptors, interfering with their normal function. The interaction with molecular targets often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Compared to similar benzisothiazolone derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-fluorophenyl)propanamide stands out due to its unique combination of a sulfonyl group and a fluorophenyl substituent. These features provide enhanced stability and reactivity, making it more versatile in various applications.

Similar Compounds

  • 1,2-Benzisothiazol-3(2H)-one

  • N-(2-Fluorophenyl)benzamide

  • 3-(Methylsulfonyl)-1,2-benzisothiazole

This compound's structural uniqueness and diverse reactivity make it a valuable compound in scientific research and industrial applications. Its tailored synthesis and versatile reactions contribute to its prominence in various fields.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O4S/c17-12-6-2-3-7-13(12)18-15(20)9-10-19-16(21)11-5-1-4-8-14(11)24(19,22)23/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOADYONRZDYYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825653
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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